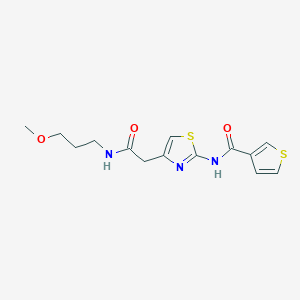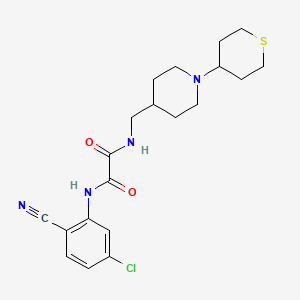
Ethyl 2,5-dichlorothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2,5-dichlorothiophene-3-carboxylate is1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
Ethyl 2,5-dichlorothiophene-3-carboxylate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
Research has explored derivatives of thiophene compounds for their potential as antimicrobial and antifungal agents. For instance, a study on ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives found some compounds to exhibit higher potency than standard drugs against specific fungal strains. These findings highlight the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).
Anti-Cancer Agents
Thiophene and benzothiophene derivatives have been investigated for their cytotoxic activities against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The research indicates the potential of these compounds as leads for the development of new anticancer drugs (Mohareb et al., 2016).
Anti-Inflammatory Agents
Compounds derived from ethyl benzothiophene carboxylate have been evaluated for their anti-inflammatory properties, showing promise in this area. This suggests a potential pathway for the development of new anti-inflammatory medications (Narayana et al., 2006).
Luminescent Materials
The synthesis of luminescent thiophenes and oligothiophenes demonstrates the application of thiophene derivatives in materials science, particularly in creating materials with specific photophysical properties. These compounds could have applications in optoelectronic devices (Teiber & Müller, 2012).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines, synthesized from thiophene derivatives, have been shown to possess molluscicidal properties against snails that are intermediate hosts for schistosomiasis. This research opens avenues for controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
ethyl 2,5-dichlorothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRLHZNWNIDWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dichlorothiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

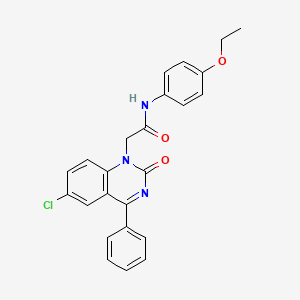
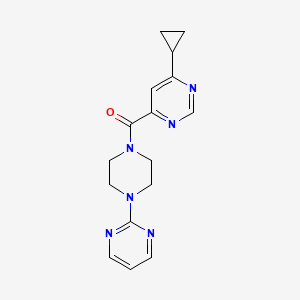

![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)
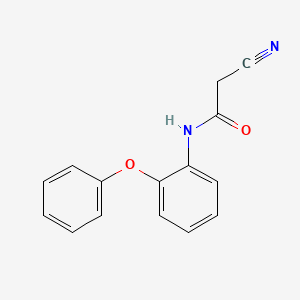
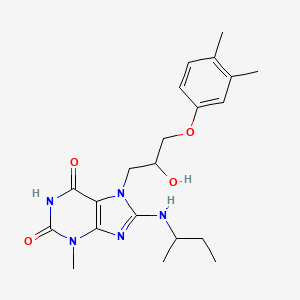

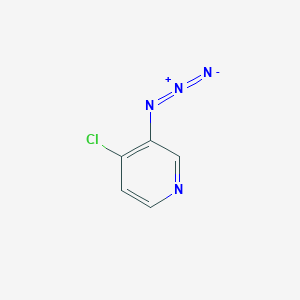

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
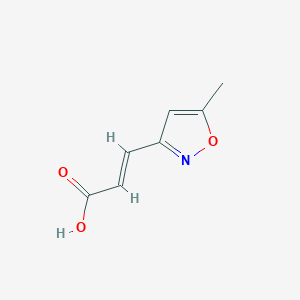
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
